molecular formula C27H23ClFN5O3 B2683785 4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242979-82-3

4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2683785
CAS-Nummer: 1242979-82-3
Molekulargewicht: 519.96
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and highly selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating significant activity against FGFR1, FGFR2, FGFR3, and FGFR4. This compound has emerged as a critical pharmacological tool for investigating the pathogenesis and treatment of cancers driven by FGFR signaling aberrations, such as dysregulated proliferation, angiogenesis, and cell survival. Its primary research value lies in its exquisite selectivity for FGFRs over other closely related kinases like VEGFR2, which allows researchers to dissect the specific contributions of FGFR pathways in complex biological systems without the confounding effects of parallel signaling inhibition. The compound's mechanism of action involves binding to the ATP-binding pocket of FGFRs, thereby preventing receptor autophosphorylation and subsequent downstream activation of key effectors including FRS2, ERK1/2, and PLCγ. Preclinical studies have shown its efficacy in suppressing the growth of various cancer cell lines and patient-derived xenograft models harboring FGFR amplifications, fusions, or activating mutations, making it a valuable compound for target validation and combination therapy studies. Research utilizing this inhibitor is pivotal for advancing the understanding of resistance mechanisms to FGFR-targeted therapies and for exploring novel therapeutic strategies in oncology, particularly for cancers of the bladder, lung, and breast, where FGFR pathways are frequently implicated.

Eigenschaften

IUPAC Name

4-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN5O3/c1-16(2)30-24(35)18-9-11-21-23(12-18)34-26(32(25(21)36)14-17-6-4-3-5-7-17)31-33(27(34)37)15-19-8-10-20(29)13-22(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSMSLELVQINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C27H23ClFN5O3C_{27}H_{23}ClFN_5O_3 with a molecular weight of 520.0 g/mol. The structure features multiple functional groups and a unique triazole-quinazoline framework that may contribute to its biological properties.

PropertyValue
Common NameThis compound
CAS Number1242979-82-3
Molecular Weight520.0 g/mol
Molecular FormulaC27H23ClFN5O3C_{27}H_{23}ClFN_5O_3

Anticancer Activity

Research has indicated that compounds with a similar triazole-quinazoline structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

Case Study: Polo-like Kinase Inhibition

A related study identified inhibitors targeting Polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression. The study demonstrated that compounds structurally similar to our target compound could inhibit Plk1 effectively without significant off-target effects . This suggests potential for our compound in anticancer applications.

Anti-inflammatory Activity

Compounds within the same chemical class have also demonstrated anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-I and COX-II) is crucial for reducing inflammation. Preliminary data suggest that the compound may exhibit selective COX-II inhibition.

Comparative Analysis of COX Inhibition

CompoundIC50 (μM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73
Target CompoundTBDTBD

Antidiabetic Potential

The compound has been noted as an intermediate in the synthesis of anti-type II diabetes drugs such as Empagliflozin . This connection highlights its potential role in glucose metabolism regulation.

The biological activity of the compound is hypothesized to arise from its ability to interact with specific enzymatic pathways:

  • Kinase Inhibition : By mimicking ATP-binding sites, the compound may inhibit kinases involved in cancer cell signaling.
  • COX Enzyme Interaction : The structural features may allow for selective binding to COX-II over COX-I, minimizing gastrointestinal side effects common with non-selective NSAIDs.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines and inflammatory models. Results indicate promising activity against breast and colon cancer cells with IC50 values comparable to existing treatments.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Early results show reduced tumor growth in xenograft models treated with compounds similar to our target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

2-(3-Chlorobenzyl)-N,4-Diisobutyl-1,5-Dioxo-1,2,4,5-Tetrahydro[1,2,4]Triazolo[4,3-a]Quinazoline-8-Carboxamide
  • Substituent Differences :
    • Benzyl Groups : Position 2 has a 3-chlorobenzyl group (vs. 2-chloro-4-fluorobenzyl in the target compound). The absence of fluorine and altered halogen positioning may reduce electronegativity and steric effects.
    • N-Substituents : Diisobutyl groups at N and position 4 (vs. N-isopropyl in the target). Increased bulkiness could influence solubility and metabolic stability .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
  • Core Differences : These triazole derivatives lack the fused quinazoline ring but share tautomeric behavior (thione vs. thiol forms). The target compound’s triazoloquinazoline core likely enhances rigidity and binding specificity compared to simpler triazoles .

Spectral and Physicochemical Properties

Property Target Compound 2-(3-Chlorobenzyl)-N,4-Diisobutyl Analogue Triazole-Thiones [7–9]
IR ν(C=O) ~1660–1680 cm⁻¹ (expected) Not reported Absent (post-cyclization)
IR ν(C=S) Absent (triazole core) Absent 1247–1255 cm⁻¹
N-Substituent Effects Moderate steric hindrance (isopropyl) High hindrance (diisobutyl) N/A (no quinazoline core)
Halogen Effects Electron-withdrawing (Cl, F) at benzyl Electron-withdrawing (Cl) at benzyl Halogens on aryl groups

Functional Implications

  • N-Alkylation : The isopropyl group balances steric bulk and lipophilicity, whereas diisobutyl groups may hinder membrane permeability despite increasing metabolic stability .
  • Tautomerism : Unlike triazole-thiones [7–9], the target’s triazoloquinazoline core lacks tautomeric flexibility, which could stabilize binding conformations .

Q & A

Q. What analytical methods characterize degradation pathways under stress conditions?

  • Accelerated stability studies (40°C/75% RH) with HPLC-MS track degradation products. Acid/alkali hydrolysis (0.1M HCl/NaOH) identifies labile bonds (e.g., amide or triazole cleavage). Oxidative stress (H₂O₂) reveals susceptibility of fluorobenzyl groups to radical reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.